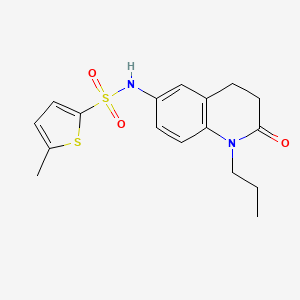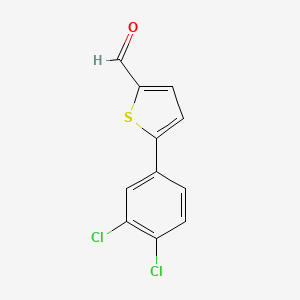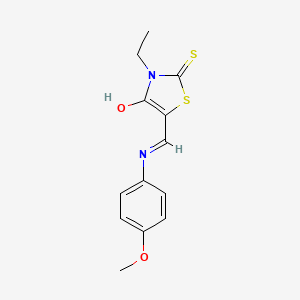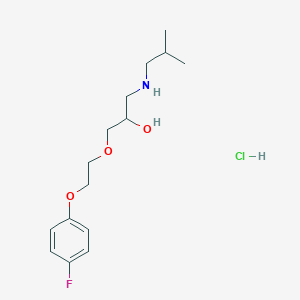
2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with chloroacetamide and oxadiazole moieties have been synthesized and evaluated for their biological properties, such as anticancer and antioxidant activities .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods where different aryl substituted acetamide derivatives are prepared. For instance, in one study, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized . Another study describes the synthesis of 1,3,4-thia(oxa)diazole substituted acetamides through acylation reactions followed by N-alkylation to yield various derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds shows that the chlorophenyl ring is oriented at a specific angle with respect to the thiazole or oxadiazole ring, which could influence the compound's biological activity . For example, in one acetamide derivative, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include acylation and N-alkylation. These reactions are used to introduce various functional groups into the molecule, which can significantly alter the compound's properties and biological activity . The specific reactions for the compound would likely involve the introduction of the chlorophenylthio and dichlorophenyl-oxadiazole groups into the acetamide backbone.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These properties include solubility, stability, and reactivity, which are important for the compound's potential use as a therapeutic agent. The intermolecular interactions, such as C-H⋯O interactions, can also influence the crystal packing and, consequently, the compound's solid-state properties .
Biological Activity Analysis
The biological activities of similar compounds have been evaluated in vitro. For example, certain synthesized compounds have been screened for their cytotoxicity against various human leukemic cell lines, including PANC-1, HepG2, and MCF7, with some showing significant cytotoxic effects . Additionally, antioxidant properties have been assessed, with some compounds demonstrating a high radical scavenging ability, comparable to that of ascorbic acid . These studies suggest that the compound may also possess similar biological activities, which could be explored in future research.
Scientific Research Applications
Antibacterial Activity
- A study by (Ramalingam, Ramesh, & Sreenivasulu, 2019) found significant antibacterial activity in derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides.
- (Joshi & Parikh, 2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives that displayed novel antimicrobial properties.
Enzyme Inhibition
- (Rehman et al., 2013) explored compounds synthesized for activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes.
- (Iqbal et al., 2017) synthesized acetamide derivatives with antibacterial potential and moderate inhibitors of lipoxygenase enzyme.
Molecular Docking and Cytotoxicity
- (Siddiqui et al., 2014) conducted molecular docking studies on N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing significant anti-bacterial potential.
- (Abu-Melha, 2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds with potent cytotoxic results against breast cancer cell lines.
Antioxidant Properties
- (Lelyukh et al., 2021) synthesized novel 1,3,4-thia(oxa)diazole substituted compounds showing significant antioxidant activity.
Anti-inflammatory and Anti-thrombotic Studies
- (Basra et al., 2019) evaluated oxadiazole derivatives for anti-inflammatory and anti-thrombotic properties, showing significant results.
Safety and Hazards
As with any chemical compound, handling “2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” would require appropriate safety precautions. The presence of chlorine atoms in the molecule suggests that it could potentially form harmful or toxic byproducts if it were to undergo certain types of chemical reactions .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2S/c17-9-1-4-11(5-2-9)25-8-14(23)20-16-22-21-15(24-16)12-7-10(18)3-6-13(12)19/h1-7H,8H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAISRKIBQTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)


![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)



![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)